molecular formula C8H10N2O B11742769 2-(Pyridin-2-yl)oxazolidine

2-(Pyridin-2-yl)oxazolidine

Cat. No.: B11742769
M. Wt: 150.18 g/mol
InChI Key: TWJRHXYHAIPHOX-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)oxazolidine is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . Its structure features an oxazolidine ring, a saturated five-membered ring with both oxygen and nitrogen atoms, substituted with a pyridin-2-yl group. This specific heterocyclic architecture makes it a valuable scaffold and intermediate in scientific research, particularly in the fields of medicinal chemistry and organic synthesis. The oxazolidinone core, a closely related structure, is recognized for its role in antimicrobials, where it acts as a protein synthesis inhibitor by targeting the early step of N-formylmethionyl-tRNA binding to the ribosome . Furthermore, such scaffolds are frequently employed in chiral synthesis, serving as versatile building blocks for the construction of more complex molecules . Researchers can utilize this compound as a precursor for developing novel pharmacological tools or as a ligand in catalysis. The compound should be stored in cool, dry conditions in a well-sealed container, away from oxidizing agents . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-pyridin-2-yl-1,3-oxazolidine

InChI

InChI=1S/C8H10N2O/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-4,8,10H,5-6H2

InChI Key

TWJRHXYHAIPHOX-UHFFFAOYSA-N

Canonical SMILES

C1COC(N1)C2=CC=CC=N2

Origin of Product

United States

Synthetic Methodologies for 2 Pyridin 2 Yl Oxazolidine and Its Derivatives

Standard Condensation Reactions for Core Scaffold Formation

The foundational method for synthesizing the 2-(pyridin-2-yl)oxazolidine core involves the condensation of a pyridine-2-carboxaldehyde with a β-amino alcohol. This approach is valued for its directness and versatility in allowing for the introduction of various substituents on the oxazolidine (B1195125) ring.

Synthesis from Aldehydes and β-Amino Alcohols

The most common and straightforward synthesis of this compound involves the reaction of 2-pyridinecarboxaldehyde with an appropriate β-amino alcohol. The reaction proceeds through the initial formation of a Schiff base (imine) intermediate, which then undergoes an intramolecular cyclization to yield the five-membered oxazolidine ring. This cyclization is driven by the nucleophilic attack of the hydroxyl group onto the imine carbon.

This method is highly adaptable, allowing for the synthesis of a wide array of derivatives by simply varying the substitution on the β-amino alcohol precursor. For instance, the use of 2-aminoethanol will yield the parent this compound, while substituted β-amino alcohols will produce derivatives with corresponding substituents on the oxazolidine ring.

Reaction Conditions and Yield Optimization

The efficiency of the condensation reaction is influenced by several factors, including the choice of solvent, temperature, and the use of dehydrating agents or catalysts. Reactions are typically carried out in organic solvents such as toluene, benzene, or dichloromethane.

To drive the equilibrium towards the formation of the oxazolidine, the removal of water is often crucial. This can be achieved through azeotropic distillation using a Dean-Stark apparatus or by the addition of dehydrating agents like anhydrous magnesium sulfate or molecular sieves. In some instances, acidic catalysts can be employed to facilitate the initial imine formation.

Yields for these condensation reactions are generally good, often exceeding 80% under optimized conditions. The specific conditions can be tailored to the reactivity of the starting aldehyde and β-amino alcohol.

Aldehydeβ-Amino AlcoholSolventConditionsYield (%)
2-Pyridinecarboxaldehyde2-AminoethanolTolueneReflux, Dean-StarkHigh
2-Pyridinecarboxaldehyde(S)-2-Amino-1-propanolMethanolRoom TemperatureGood
2-Pyridinecarboxaldehyde(1R,2S)-EphedrineBenzeneReflux, Dean-Stark>90
2-Pyridinecarboxaldehyde(1S,2S)-PseudoephedrineBenzeneReflux, Dean-Stark>90

Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral this compound derivatives is of particular interest due to their application as chiral ligands in asymmetric catalysis. Enantiomerically pure products are typically obtained by employing chiral starting materials or by utilizing diastereoselective reactions.

Strategies Utilizing Chiral β-Amino Alcohol Precursors (e.g., Ephedrine Derivatives, Pseudoephedrine)

A highly effective strategy for the enantioselective synthesis of 2-(pyridin-2-yl)oxazolidines involves the use of readily available chiral β-amino alcohols derived from natural sources. Ephedrine and pseudoephedrine are excellent examples of such precursors.

When (1R,2S)-(-)-ephedrine or (1S,2S)-(+)-pseudoephedrine is reacted with 2-pyridinecarboxaldehyde, the resulting this compound derivatives are formed with the stereochemistry of the chiral centers from the starting amino alcohol being retained. This provides a straightforward and efficient route to enantiomerically pure oxazolidines. The condensation of (-)-ephedrine with various aromatic aldehydes, including pyridine-2-carboxaldehyde, has been shown to produce the corresponding 2-(substituted phenyl)-3,4-dimethyl-5-phenyloxazolidines in high yields. nih.gov

Diastereoselective Approaches in Synthesis

When the β-amino alcohol contains more than one stereocenter, the condensation reaction can proceed with a high degree of diastereoselectivity. The inherent stereochemistry of the chiral precursor directs the formation of a specific diastereomer of the product.

For example, the reaction of a chiral β-amino alcohol with an aldehyde can lead to the formation of two diastereomeric oxazolidines, corresponding to the two possible configurations at the newly formed stereocenter at the C2 position of the oxazolidine ring. However, in many cases, one diastereomer is significantly favored due to steric and electronic interactions during the cyclization step. The choice of solvent and reaction temperature can also influence the diastereomeric ratio of the product.

Advanced Functionalization and Derivatization Strategies

Beyond the initial synthesis of the this compound scaffold, advanced functionalization and derivatization strategies can be employed to introduce additional chemical diversity. These modifications can be targeted at either the pyridine (B92270) ring or the oxazolidine moiety.

While direct post-synthetic modification of the this compound core is not extensively documented, general strategies for the functionalization of pyridine and oxazolidine rings can be applied.

Functionalization of the Pyridine Ring:

C-H Activation: Modern synthetic methods, such as transition-metal-catalyzed C-H activation, offer a powerful tool for the direct functionalization of the pyridine ring. This can allow for the introduction of various substituents at specific positions, enhancing the structural complexity of the molecule.

N-Alkylation: The nitrogen atom of the pyridine ring can be alkylated to form pyridinium salts. This modification can alter the electronic properties of the molecule and introduce new functional handles.

Modification of the Oxazolidine Ring:

N-Functionalization: The nitrogen atom of the oxazolidine ring can serve as a nucleophile, allowing for the introduction of various substituents through reactions such as alkylation or acylation. This provides a convenient method for further derivatization.

Ring-Opening Reactions: Under certain conditions, the oxazolidine ring can be opened to reveal the constituent β-amino alcohol and aldehyde. This reactivity can be exploited in subsequent synthetic transformations.

These advanced strategies, while not yet widely reported for this compound itself, represent a promising avenue for the future development of novel derivatives with tailored properties for applications in catalysis and medicinal chemistry.

Introduction of Substituents on the Oxazolidine Ring

The introduction of substituents onto the oxazolidine ring of this compound is a key strategy for modifying the compound's properties. This can be achieved by utilizing substituted precursors during the initial ring formation reaction. A notable example is the synthesis of (this compound-4,4-diyl)dimethanol, a fluorescent sensor, which was synthesized in a high yield of 82% through a Schiff base reaction. researchgate.net This approach involves the condensation of 2-pyridinecarboxaldehyde with a substituted amino alcohol, in this case, 2-amino-2-(hydroxymethyl)-1,3-propanediol. The reaction directly incorporates the desired substituents at the 4-position of the oxazolidine ring.

The general reaction scheme for the formation of a 4,4-disubstituted this compound is depicted below:

2-Pyridinecarboxaldehyde + 2-Amino-2-substituted-1,3-propanediol → 4,4-Disubstituted-2-(pyridin-2-yl)oxazolidine + H₂O

This method provides a straightforward route to derivatives with functional groups on the oxazolidine ring, which can then be used for further modifications or to impart specific functionalities, such as fluorescence.

Synthesis of N-Substituted this compound Analogs (e.g., 2-(2-(pyridin-2-yl)oxazolidin-3-yl)ethanol)

The synthesis of N-substituted this compound analogs involves the introduction of a substituent at the nitrogen atom of the oxazolidine ring. This is typically achieved by reacting the parent this compound with an appropriate alkylating or acylating agent. A key example is the synthesis of 2-(2-(pyridin-2-yl)oxazolidin-3-yl)ethanol.

The general approach for N-substitution involves the deprotonation of the N-H group of the oxazolidine ring with a suitable base, followed by nucleophilic attack on an electrophile. For the synthesis of 2-(2-(pyridin-2-yl)oxazolidin-3-yl)ethanol, this compound can be reacted with 2-bromoethanol or ethylene (B1197577) oxide. The reaction with 2-bromoethanol would proceed via a nucleophilic substitution mechanism, while the reaction with ethylene oxide would involve a ring-opening addition.

A plausible synthetic route is outlined in the following table:

Reactant 1 Reactant 2 Conditions Product
This compound2-BromoethanolBase (e.g., NaH), Aprotic Solvent (e.g., THF)2-(2-(Pyridin-2-yl)oxazolidin-3-yl)ethanol
This compoundEthylene OxideLewis or Brønsted acid catalyst2-(2-(Pyridin-2-yl)oxazolidin-3-yl)ethanol

This N-functionalization is crucial for developing derivatives with altered biological activities or for creating ligands with specific coordination properties for metal complexes.

Preparation of Fluorescently Tagged or Sensor-Active Derivatives

The preparation of fluorescently tagged or sensor-active derivatives of this compound is an area of significant research interest. These compounds are designed to exhibit changes in their fluorescence properties upon interaction with specific analytes, such as metal ions. nih.govresearchgate.net

A prime example is the synthesis of (this compound-4,4-diyl)dimethanol, which functions as a fluorescent sensor. researchgate.net The synthesis of this compound, as mentioned earlier, involves a Schiff base condensation. The presence of the pyridine and oxazolidine rings, along with the hydroxyl groups, provides coordination sites for metal ions, leading to changes in the molecule's electronic structure and, consequently, its fluorescence emission.

The development of such sensors often involves the strategic incorporation of fluorophores or moieties that can interact with the target analyte. The oxazolidine derivatives can be designed to be selective for specific metal ions, such as Pb²⁺, Fe³⁺, Co²⁺, and Ag⁺, through both colorimetric and fluorometric detection mechanisms. nih.gov The general strategy involves creating a molecule where the binding of an ion modulates a photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) process, resulting in a detectable change in the fluorescence signal.

Characterization Techniques for Synthesized this compound Compounds (General Methodologies)

The structural elucidation and confirmation of synthesized this compound compounds are accomplished using a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and electronic properties of the synthesized molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the characterization of this compound derivatives. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a this compound derivative will exhibit characteristic signals for the protons of the pyridine ring and the oxazolidine ring. The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The protons on the oxazolidine ring, being in a more aliphatic environment, will appear at higher field (typically δ 3.0-5.0 ppm). The coupling patterns and integration of these signals provide information about the substitution pattern and the relative number of protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the pyridine ring will resonate in the downfield region (δ 120-160 ppm), while the carbons of the oxazolidine ring will appear at higher field (δ 40-80 ppm). The chemical shift of the carbon at the 2-position of the oxazolidine ring is particularly diagnostic.

The following table provides expected chemical shift ranges for the core structure of this compound:

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridine Protons7.0 - 8.5120 - 160
Oxazolidine CH₂ (O-CH₂)3.5 - 4.560 - 75
Oxazolidine CH₂ (N-CH₂)3.0 - 4.040 - 55
Oxazolidine CH (N-CH-O)4.5 - 5.580 - 95

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a this compound derivative will show characteristic absorption bands for the various bonds within the structure.

Key characteristic IR absorptions include:

C-O-C stretch: The stretching vibration of the C-O-C bond in the oxazolidine ring typically appears in the region of 1150-1050 cm⁻¹.

C-N stretch: The C-N stretching vibration of the oxazolidine ring is usually observed in the range of 1250-1020 cm⁻¹.

C=N and C=C stretches (Pyridine): The stretching vibrations of the C=N and C=C bonds within the pyridine ring give rise to a series of bands in the 1600-1430 cm⁻¹ region.

C-H stretches: Aromatic C-H stretching vibrations of the pyridine ring are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the oxazolidine ring appear below 3000 cm⁻¹.

N-H stretch: For unsubstituted or N-H containing derivatives, a characteristic N-H stretching band will be present in the region of 3500-3300 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands:

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
C-O-C (Oxazolidine)Stretch1150 - 1050
C-N (Oxazolidine)Stretch1250 - 1020
C=N, C=C (Pyridine)Stretch1600 - 1430
C-H (Aromatic)Stretch> 3000
C-H (Aliphatic)Stretch< 3000
N-HStretch3500 - 3300

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily determined by the electronic structure of the pyridine ring.

Pyridine itself exhibits two main absorption bands in the UV region. A strong absorption band around 200-220 nm is attributed to a π → π* transition, and a weaker band around 250-270 nm is due to an n → π* transition involving the non-bonding electrons on the nitrogen atom. libretexts.orgresearchgate.net The presence of the oxazolidine ring attached to the pyridine ring can cause a slight shift in the position and intensity of these bands (a solvatochromic shift).

For fluorescently tagged or sensor-active derivatives, UV-Vis spectroscopy is crucial for determining the absorption properties of the molecule and for identifying the optimal excitation wavelength for fluorescence studies. The binding of a metal ion to a sensor molecule often leads to a change in the UV-Vis absorption spectrum, which can be used for colorimetric sensing.

The expected electronic transitions for this compound are summarized below:

Transition Typical Wavelength Range (nm) Description
π → π200 - 230High-energy transition within the pyridine ring's π-system.
n → π250 - 280Lower-energy transition involving the nitrogen lone pair of the pyridine ring.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, also known as 2-(1,3-oxazolin-2-yl)pyridine (Py-ox), and its derivatives, this analysis provides experimental percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared to the theoretically calculated values based on the compound's molecular formula. This comparison is crucial for verifying the purity and confirming the identity of the synthesized compound.

In the characterization of 2-(1,3-oxazolin-2-yl)pyridine (Py-ox), elemental analysis yielded experimental values that closely matched the calculated percentages for the molecular formula C₈H₈N₂O. researchgate.net Similarly, for the derivative 2,6-bis(1,3-oxazolin-2-yl)pyridine (Py-box), with the molecular formula C₁₁H₁₁N₃O₂, the experimental findings were in strong agreement with the calculated values. researchgate.net The consistency between the experimental and calculated data substantiates the successful synthesis and purity of these compounds.

CompoundMolecular FormulaElementCalculated (%)Experimental (%)
2-(1,3-oxazolin-2-yl)pyridine (Py-ox)C₈H₈N₂OC64.8564.92
H5.445.45
N18.9119.09
2,6-bis(1,3-oxazolin-2-yl)pyridine (Py-box)C₁₁H₁₁N₃O₂C64.8264.88
H5.105.12
N19.3419.39

Single-Crystal X-ray Diffraction

The crystal structures of 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) and 2,6-bis(1,3-oxazolin-2-yl)pyridine (Py-box) have been determined by single-crystal X-ray diffraction. researchgate.net For Py-ox, crystals suitable for analysis were obtained from a highly anhydrous toluene/hexane mixture at room temperature. researchgate.net The crystallographic data, deposited in the Cambridge Crystallographic Data Centre (CCDC) under the number 1815355, confirms its molecular structure. researchgate.net

Similarly, single crystals of Py-box were obtained from a DMSO-d6 solution in an NMR tube over a month. researchgate.net The corresponding crystallographic data are available from the CCDC under deposition number 1580983. researchgate.net The detailed crystallographic parameters for both compounds are summarized in the table below, providing a comprehensive overview of their solid-state structures.

Parameter2-(1,3-oxazolin-2-yl)pyridine (Py-ox)2,6-bis(1,3-oxazolin-2-yl)pyridine (Py-box)
CCDC Deposition No.18153551580983
Empirical FormulaC₈H₈N₂OC₁₁H₁₁N₃O₂
Formula Weight148.16217.22
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/n
a (Å)5.7365(3)11.3323(5)
b (Å)11.4589(5)5.7171(2)
c (Å)11.3202(5)16.1517(6)
α (°)9090
β (°)100.229(4)106.319(4)
γ (°)9090
Volume (ų)731.42(6)1003.54(7)
Z44
Calculated Density (Mg/m³)1.3461.436
Absorption Coefficient (mm⁻¹)0.0940.104
F(000)312456

Coordination Chemistry of 2 Pyridin 2 Yl Oxazolidine Ligands

Chelation Modes and Donor Atom Preferences

The coordination behavior of 2-(pyridin-2-yl)oxazolidine-based ligands is adaptable, capable of forming bidentate or tridentate complexes depending on the specific ligand structure and the properties of the metal ion.

Bidentate N,N'-Coordination (Pyridyl Nitrogen and Oxazolyl Nitrogen)

The most prevalent coordination mode for this compound derivatives involves the formation of a five-membered chelate ring through bonding with the pyridyl nitrogen and the oxazolidine (B1195125) (or tertiary amine) nitrogen atom. nih.gov This N,N'-chelation is observed in the complexation of 3-phenyl-2-(pyridin-2-yl)oxazolidine (ppo) with Palladium(II), resulting in the square planar complex [Pd(N,N'-ppo)Cl2]. In this configuration, the ligand chelates to the palladium center via the pyridyl-nitrogen and the oxazolyl nitrogen atoms.

Similarly, the ligand 2-(2-(pyridin-2-yl)oxazolidin-3-yl)ethanol (AEPC) demonstrates this N,N'-donor behavior in a complex with mercury(II), [Hg2(AEPC)2(μ-Cl)2Cl2]. nih.govresearchgate.net In the crystal structure of this binuclear complex, the AEPC ligand acts as an NN'-donor to the mercury ion. nih.govresearchgate.net

Bidentate N,O-Coordination (Pyridyl Nitrogen and Oxazolidine Oxygen)

While N,N'-coordination is common, this compound ligands can also exhibit bidentate N,O-coordination. This mode involves the pyridyl nitrogen and the oxygen atom of the oxazolidine ring. The choice between N,N' and N,O chelation can be influenced by the metal ion. For example, the ligand 3-phenyl-2-(pyridin-2-yl)oxazolidine (ppo), which coordinates to Pd(II) in an N,N' fashion, binds to Nickel(II) through N,O-coordination. In the complex [Ni(N,O-ppo)2Cl2], two ppo ligands are coordinated to the Ni(II) center via the pyridyl-nitrogen and the oxazolidine oxygen atom, resulting in an octahedral geometry.

Tridentate and Multidentate Coordination (e.g., NN'O-donor)

Derivatives of this compound featuring an additional donor group can act as tridentate ligands. A prime example is 2-(2-(pyridin-2-yl)oxazolidin-3-yl)ethanol (AEPC), which possesses a hydroxyethyl group on the oxazolidine nitrogen. This ligand can coordinate in a tridentate NN'O fashion, utilizing the pyridyl nitrogen, the tertiary amine nitrogen of the oxazolidine ring, and the oxygen atom from the pendant alcohol group. researchgate.netresearchgate.net This coordination mode is observed in cadmium and copper complexes. researchgate.netresearchgate.net In the cadmium complex, fac-[Cd2(AEPC)2(μ-Cl)2Cl2], each AEPC ligand acts as an NN'O-donor, leading to a distorted octahedral geometry around the cadmium ion. nih.govresearchgate.net Similarly, in the copper complex [Cu(AEPC)(NCS)2], the AEPC ligand coordinates as an NN'O-donor in a facial mode, creating a distorted square-pyramidal geometry around the copper ion. mdpi.com This tridentate chelation results in the formation of two stable five-membered chelate rings. researchgate.net

Influence of Substituents on Coordination Geometry

The substituents on the this compound scaffold play a crucial role in determining the coordination mode and the resulting geometry of the metal complex. This influence can be attributed to both steric and electronic effects.

A clear example is the differing behavior of 3-phenyl-2-(pyridin-2-yl)oxazolidine (ppo) and 2-(2-(pyridin-2-yl)oxazolidin-3-yl)ethanol (AEPC). The N-phenyl substituent in ppo allows for straightforward bidentate coordination, either N,N' with Pd(II) or N,O with Ni(II). In contrast, the N-hydroxyethyl substituent in AEPC introduces an additional donor site (the hydroxyl oxygen), enabling tridentate NN'O coordination with metals like cadmium and copper. nih.govresearchgate.netresearchgate.net

While systematic studies on a wide range of substituents are limited for this specific ligand family, general principles from related systems, such as pyridine-oxazoline (pyrox) ligands, highlight the importance of such modifications. In those systems, the electronic properties of the ligand, influenced by substituents, can affect the trans-influence, which is a key factor in asymmetric catalysis. nih.gov The interplay between the steric bulk of substituents and their electron-donating or withdrawing nature can stabilize different coordination geometries and influence the reactivity of the metal center. rsc.org For instance, the steric hindrance from bulky substituents can stabilize a complex. rsc.org

Complexation with Diverse Transition Metal Ions

The versatile coordination modes of this compound ligands enable them to form stable complexes with a variety of transition metals.

Palladium(II) Complexes

Palladium(II) complexes are of significant interest due to their extensive applications in catalysis. The ligand 3-phenyl-2-(pyridin-2-yl)oxazolidine (ppo) reacts with potassium tetrachloropalladate(II) (K2PdCl4) to form the complex [Pd(N,N'-ppo)Cl2]. X-ray diffraction analysis confirms a square planar geometry for the Pd(II) center in this complex, with the ppo ligand chelating through the pyridyl and oxazolyl nitrogen atoms. This complex has demonstrated catalytic activity in the aza-Michael reaction.

Compound NameFormulaCoordination ModeMetal CenterGeometry
Dichloro(3-phenyl-2-(pyridin-2-yl)oxazolidine)palladium(II)[Pd(C14H14N2O)Cl2]Bidentate (N,N')Pd(II)Square Planar

Nickel(II) Complexes

Nickel(II) complexes featuring ligands with a this compound backbone have been synthesized and characterized. For instance, the reaction of 2-(2-phenyl-2-(pyridine-2-yl)oxazoline-3-yl)ethanol (POE) with nickel(II) chloride hexahydrate in a 1:1 molar ratio yields the complex [Ni(POE)Cl₂(H₂O)₂]. chemmethod.com This complex is proposed to have a six-coordinate, octahedral geometry around the nickel center. chemmethod.com The POE ligand coordinates to the metal through the nitrogen atoms of the pyridine (B92270) and the amino group. chemmethod.com

In a related dinuclear heteroleptic nickel(II) complex, [Ni₂(C₈H₆N₃)₂(C₂H₃O₂)₂(C₅H₈N₂)₂], each nickel atom is in an N₄O₂ octahedral coordination environment. The equatorial plane is formed by one of the bidentate acetate oxygen atoms and three nitrogen atoms from the chelating 3-(pyridin-2-yl) pyrazole ligand, while the axial positions are occupied by a neutral 3,5-dimethyl pyrazole and the second oxygen atom of the acetate group. nih.gov The nickel atoms are bridged by the nitrogen atom of a deprotonated 2-PyPz ligand. nih.gov While not a this compound complex, this structure provides insight into the coordination preferences of nickel(II) with pyridine-containing N,N-donor ligands.

Studies on similar pyridine-oxazoline (pyrox) ligands have shown that they can stabilize low-valent nickel species. The "push-pull" electronic effect created by the differing donor strengths of the pyridine and oxazoline (B21484) moieties is thought to facilitate both oxidative addition and reductive elimination processes at the nickel center. nih.gov

Table 1: Selected Nickel(II) Complexes and their Properties

Complex FormulaLigandMolar Ratio (M:L)Proposed GeometryMelting Point (°C)
[Ni(POE)Cl₂(H₂O)₂]2-(2-phenyl-2-(pyridine-2-yl)oxazoline-3-yl)ethanol (POE)1:1Octahedral112
[Ni₂(C₈H₆N₃)₂(C₂H₃O₂)₂(C₅H₈N₂)₂]3-(pyridin-2-yl) pyrazole (2-PyPz) and 3,5-dimethyl pyrazole (Me₂PzH)2:2:2OctahedralN/A

Copper(I/II) Complexes

The coordination chemistry of this compound and its analogues with copper(II) has been explored, revealing a range of structural motifs. For example, the reaction of (2-pyridin-2-yl-1,3-oxazolidine-4,4-diyl)dimethanol (H₃L) with copper(II) chloride in different stoichiometric ratios yields mononuclear complexes with distinct geometries. A 1:1 ratio produces [Cu(H₃L)Cl₂]·CH₃OH, where the copper ion has a distorted square pyramidal geometry. researchgate.net In contrast, a 2:1 ligand-to-metal ratio results in the formation of [Cu(H₃L)₂]·2Cl, which exhibits a distorted octahedral geometry around the copper(II) center. researchgate.net In both instances, the 1,3-oxazolidine ligand functions as a neutral tridentate N₂O-donor. researchgate.net

Another study involving 3-(pyridin-2-ylmethyl)oxazolidin-2-one (L) and copper(II) perchlorate resulted in the complex [Cu(L)₂(ClO₄)₂]. rsc.org This complex, along with a related palladium(II) complex, features a 1:2 metal-to-ligand ratio. rsc.org The coordination environment around the copper(II) ion in these types of complexes can be influenced by the ligand structure and the counter-ions present. nih.gov For example, with N-(2-pyridyl)imidazolidin-2-ones, both mononuclear five-coordinate and binuclear five-coordinate di-μ-chloro copper(II) complexes have been synthesized. nih.gov

The stability of the coordinated pyridine-oxazoline ligands can sometimes be a concern, as hydrolysis can lead to the formation of pyridine-2-carboxylate, which can then coordinate to the copper center. researchgate.net

Table 2: Coordination Geometries of Copper(II) Complexes

Complex FormulaLigandMolar Ratio (M:L)Coordination Geometry
[Cu(H₃L)Cl₂]·CH₃OH(2-pyridin-2-yl-1,3-oxazolidine-4,4-diyl)dimethanol (H₃L)1:1Distorted Square Pyramidal
[Cu(H₃L)₂]·2Cl(2-pyridin-2-yl-1,3-oxazolidine-4,4-diyl)dimethanol (H₃L)1:2Distorted Octahedral
[Cu(L)₂(ClO₄)₂]3-(pyridin-2-ylmethyl)oxazolidin-2-one (L)1:2N/A

Zinc(II) Complexes

Zinc(II) complexes with ligands containing the this compound moiety have been prepared and studied. The ligand 2-(2-(pyridin-2-yl)oxazolidin-3-yl)ethanol (AEPC) reacts with zinc bromide to form the complex [Zn(AEPC)Br]. researchgate.net Theoretical calculations based on Density Functional Theory (DFT) suggest a tetrahedral geometry for this complex, with the zinc atom having a coordination number of four. researchgate.net

The coordination behavior of zinc(II) is highly dependent on the specific ligand and the counter-ions. For instance, with various hydroxypyridinecarboxylate ligands, zinc(II) has been shown to form mononuclear complexes with octahedral and trigonal bipyramidal geometries, as well as a dinuclear complex with octahedral geometry. nih.gov In the complex [Zn(EtNic)₂Cl₂], where EtNic is ethyl isonicotinate, the zinc(II) ion is four-coordinate with a distorted tetrahedral environment. mdpi.com Conversely, in [Zn(DiEtNA)(H₂O)₄(SO₄)]·H₂O, the zinc(II) center is six-coordinate. mdpi.com These examples with related pyridine-based ligands highlight the structural flexibility of zinc(II) in its coordination complexes.

Cadmium(II) and Mercury(II) Complexes

The coordination chemistry of this compound derivatives extends to heavier group 12 elements like cadmium(II) and mercury(II). The ligand 2-(2-(pyridin-2-yl)oxazolidin-3-yl)ethanol (AEPC) has been used to synthesize binuclear complexes with these metals. The cadmium complex, fac-[Cd₂(AEPC)₂(μ-Cl)₂Cl₂], features a distorted octahedral geometry around each cadmium ion, which is in a CdN₂OCl₃ environment. researchgate.net The AEPC ligand in this complex acts as a tridentate NN'O-donor. researchgate.net

Similarly, the mercury complex, [Hg₂(AEPC)₂(μ-Cl)₂Cl₂], also forms a binuclear structure. researchgate.net In this case, the AEPC ligand acts as a bidentate NN'-donor, and each mercury ion adopts a square-pyramidal geometry with three chloride ions completing the coordination sphere. researchgate.net

The formation of polynuclear structures is a common feature in the coordination chemistry of cadmium(II) and mercury(II) with bridging ligands. For example, cadmium(II) halides react with di-2-pyridyl ketone oxime to form one-dimensional coordination polymers where adjacent cadmium(II) ions are bridged by both halide and oxime ligands. mdpi.com Mercury(II) has also been shown to form a one-dimensional coordination polymer with picolinate ions, where the metal centers are bridged by the carboxylate group. nih.gov

Rhenium Complexes (comparison with related oxazoline ligands)

While specific examples of rhenium complexes with this compound were not found in the provided search results, the coordination of the closely related 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) ligand to rhenium is known. nih.govresearchgate.net Pyridine-oxazoline (pyrox) type ligands are recognized for their ability to coordinate with a variety of transition metals, including rhenium. researchgate.net

In the context of stabilizing open-shell transition metal complexes, the redox activity of pyrox ligands has been noted. nih.gov This property is attributed to the "push-pull" effect of the electronically distinct pyridine and oxazoline moieties, which can facilitate redox processes at the metal center. nih.gov This has been particularly implied in a rhenium complex. nih.gov Rhenium tricarbonyl complexes, in particular, are a significant class of compounds investigated for therapeutic applications, often featuring bidentate diimine ligands like derivatized 2,2'-bipyridine and 1,10-phenanthroline, which share coordination similarities with pyridine-oxazoline ligands. mdpi.com

Structural Elucidation of Metal-Ligand Complexes

Single-Crystal X-ray Diffraction Analysis of Complex Structures

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structures of metal-ligand complexes, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Several complexes involving this compound derivatives have had their structures elucidated by this method. For the binuclear cadmium(II) complex, fac-[Cd₂(AEPC)₂(μ-Cl)₂Cl₂], and the mercury(II) complex, [Hg₂(AEPC)₂(μ-Cl)₂Cl₂], single-crystal X-ray analysis revealed their dimeric nature and the coordination environment of the metal ions. researchgate.net In the cadmium complex, the metal ion is in a distorted octahedral geometry, while in the mercury complex, it adopts a square-pyramidal geometry. researchgate.net

The structures of copper(II) complexes with (2-pyridin-2-yl-1,3-oxazolidine-4,4-diyl)dimethanol (H₃L) have also been determined by X-ray diffraction. researchgate.net These studies confirmed a distorted square pyramidal geometry for the 1:1 complex, [Cu(H₃L)Cl₂]·CH₃OH, and a distorted octahedral geometry for the 1:2 complex, [Cu(H₃L)₂]·2Cl. researchgate.net Similarly, the structure of [Cu(L)₂(ClO₄)₂], where L is 3-(pyridin-2-ylmethyl)oxazolidin-2-one, was characterized using single-crystal X-ray diffraction. rsc.org

For nickel(II) complexes, while a structure for a direct this compound complex was not detailed in the search results, the crystal structure of a related dinuclear complex, [Ni₂(C₈H₆N₃)₂(C₂H₃O₂)₂(C₅H₈N₂)₂], was determined by single-crystal X-ray analysis, confirming an octahedral N₄O₂ coordination environment for each nickel atom. nih.gov The structures of several other nickel(II) complexes with related pyridine-imidazole and pyridine-oxazole ligands have also been confirmed by single-crystal X-ray diffraction, revealing geometries ranging from distorted octahedral to tetrahedral. researchgate.net

Table 3: Summary of X-ray Crystallographic Data for Selected Complexes

ComplexMetal IonCoordination GeometryKey Structural Features
fac-[Cd₂(AEPC)₂(μ-Cl)₂Cl₂]Cadmium(II)Distorted OctahedralBinuclear, chloro-bridged structure; tridentate NN'O-ligation. researchgate.net
[Hg₂(AEPC)₂(μ-Cl)₂Cl₂]Mercury(II)Square PyramidalBinuclear, chloro-bridged structure; bidentate NN'-ligation. researchgate.net
[Cu(H₃L)Cl₂]·CH₃OHCopper(II)Distorted Square PyramidalMononuclear, 1:1 metal-to-ligand ratio. researchgate.net
[Cu(H₃L)₂]·2ClCopper(II)Distorted OctahedralMononuclear, 1:2 metal-to-ligand ratio. researchgate.net

Spectroscopic Characterization of Coordinated Species

The coordination of this compound and its derivatives to metal centers is typically investigated through a combination of spectroscopic techniques, primarily FT-IR, NMR, and UV-Vis spectroscopy. These methods provide critical insights into the ligand's binding mode and the electronic environment of the metal ion.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for determining the coordination sites of the ligand. The IR spectra of the complexes, when compared to the free ligand, reveal shifts in the vibrational frequencies of key functional groups. For instance, in a zinc complex of 2-(2-(pyridin-2-yl)oxazolidin-3-yl)ethanol (AEPC), coordination is confirmed by observable shifts in the ligand's characteristic bands researchgate.net. The pyridine ring vibrations and the C-O stretching frequencies of the oxazolidine ring are particularly sensitive to coordination. Generally, a shift in the pyridine ring stretching vibrations to higher frequencies is indicative of coordination of the pyridine nitrogen to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the structure of the complexes in solution. Upon coordination, the chemical shifts of the protons on the pyridine and oxazolidine rings are altered. Protons closer to the coordination site experience more significant shifts. For example, in the ¹H NMR spectrum of a zinc complex with the AEPC ligand, the signals corresponding to the pyridine and oxazolidine protons are shifted compared to the free ligand, confirming the coordination in solution researchgate.net. The specific shifts can also provide clues about the geometry of the complex.

UV-Vis Spectroscopy: Electronic spectroscopy is used to study the electronic transitions within the metal complexes. The coordination of the ligand to a metal ion can result in the appearance of new charge-transfer bands and shifts in the intra-ligand transition bands. The d-d transitions of the metal ion, if applicable, are also observed and are sensitive to the coordination environment. These spectral features can provide information about the geometry and electronic structure of the coordinated species.

Interactive Data Table: Spectroscopic Data for a Representative this compound Complex
Spectroscopic TechniqueKey Observations for [Zn(AEPC)Br] researchgate.netInterpretation
FT-IR (cm⁻¹) Shifts in pyridine ring and C-O stretching frequenciesCoordination of pyridine nitrogen and oxazolidine oxygen to the Zn(II) center.
¹H NMR (ppm) Downfield shifts of pyridine and oxazolidine protonsConfirmation of ligand coordination in solution.
UV-Vis (nm) Appearance of charge-transfer bandsElectronic interaction between the ligand and the metal center.

Molar Conductivity Studies and Ionic Character Determination

Molar conductivity measurements are a straightforward method to determine the ionic nature of metal complexes in solution. By dissolving the complex in a suitable solvent, typically dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and measuring its molar conductivity (Λ_M), one can ascertain whether the anions are coordinated to the metal ion or exist as free counter-ions in the solution.

For a zinc complex of 2-(2-(pyridin-2-yl)oxazolidin-3-yl)ethanol, [Zn(AEPC)Br], the molar conductivity was measured in a 1 × 10⁻³ M DMF solution. The obtained value of 12.7 Ω⁻¹ cm² mol⁻¹ suggests that the complex is a non-electrolyte researchgate.net. This low value indicates that the bromide ion is directly coordinated to the zinc center and does not dissociate in the DMF solution. Generally, complexes with molar conductivity values in the range of 0-40 Ω⁻¹ cm² mol⁻¹ in DMF are considered non-electrolytes, while 1:1, 1:2, and 1:3 electrolytes exhibit progressively higher values.

Interactive Data Table: Molar Conductivity of a [Zn(AEPC)Br] Complex
ComplexSolventConcentration (M)Molar Conductivity (Λ_M) (Ω⁻¹ cm² mol⁻¹) researchgate.netIonic Character
[Zn(AEPC)Br]DMF1 × 10⁻³12.7Non-electrolyte

Ligand Stability and Structural Transformations in the Coordination Sphere

Coordinated this compound ligands can undergo significant structural changes, such as hydrolysis and other transformations, which are often catalyzed or influenced by the presence of the metal ion.

Hydrolysis of Coordinated Oxazolidine Ligands

The oxazolidine ring is susceptible to hydrolysis, a reaction that is essentially the reverse of its formation from a β-amino alcohol and a carbonyl compound wikipedia.org. This hydrolysis can be catalyzed by both acids and bases nih.govsemanticscholar.org. When an oxazolidine ligand is coordinated to a metal ion, the metal ion can act as a Lewis acid, polarizing the C-O bond of the oxazolidine ring and making it more susceptible to nucleophilic attack by water libretexts.org.

The rate and mechanism of hydrolysis are dependent on several factors, including the pH of the medium, the nature of the substituents on the oxazolidine ring, and the identity of the metal ion nih.govnih.gov. In the context of coordination complexes, the presence of water molecules, even in trace amounts in the solvent or from hydrated metal salts, can facilitate the hydrolysis of the oxazolidine ring nih.gov. This process can lead to the in-situ formation of new ligands within the coordination sphere. For example, the hydrolysis of a coordinated this compound would lead to the ring-opening to form a coordinated N-(2-hydroxyethyl)-2-pyridinecarboximine, which could be further hydrolyzed to 2-pyridinecarboxaldehyde and ethanolamine.

Structural Conversions Upon Treatment with Metal Salts

The interaction of this compound-based ligands with metal salts, particularly under conditions that can promote hydrolysis or other reactions, can lead to significant structural transformations of the ligand itself. These transformations result in the formation of new, often unexpected, coordinated species.

A notable example involves the reaction of a tripodal paramagnetic ligand, 4,4-dimethyl-2,2-bis(pyridin-2-yl)-1,3-oxazolidine-3-oxyl, with hydrated lanthanide(III) salts in an acetonitrile solution nih.govnih.gov. In this case, the oxazolidine ring of the ligand undergoes a series of transformations within the coordination sphere of the lanthanide ion. These transformations include disproportionation, hydrolysis, and condensation reactions, which proceed differently than they would in the absence of the metal ions nih.govnih.gov. These in-situ reactions lead to the formation of new, diamagnetic polydentate ligands that are coordinated to the lanthanide ions, resulting in structurally characterized complexes such as [Dy(RadH)(hbpm)Cl₂] and [Yb₂(ipapm)₂(NO₃)₄] nih.govnih.gov. This demonstrates that the metal ion can play a crucial role in directing the chemical transformation of the coordinated oxazolidine ligand, leading to novel molecular architectures.

Catalytic Applications of 2 Pyridin 2 Yl Oxazolidine Complexes

Asymmetric Catalysis with Chiral 2-(Pyridin-2-yl)oxazolidine Ligands

Chiral this compound ligands have emerged as a significant class of ligands in the field of asymmetric synthesis. Their ability to form well-defined chiral environments around a metal center enables high levels of stereocontrol in numerous reactions, leading to the synthesis of enantioenriched products.

While direct applications of simple this compound ligands in enantioselective aza-Michael reactions are not extensively documented in readily available literature, the broader class of pyridine-oxazoline ligands has shown promise in related transformations. For instance, copper(II) complexes of chiral bis(oxazoline) ligands are effective Lewis acid catalysts for Michael reactions. nih.govresearchgate.net These systems demonstrate the potential of the oxazoline (B21484) motif in activating substrates for nucleophilic attack. The aza-Michael reaction, involving the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a crucial C-N bond-forming reaction. The development of chiral catalysts for this transformation is of high interest for the synthesis of nitrogen-containing compounds. rsc.org Organocatalytic approaches have also been successful, such as the use of squaramide catalysts in domino N,O-acetalization/aza-Michael addition reactions to construct spirooxazolidines with high enantioselectivities. acs.org

The enantioselective addition of organozinc reagents, such as diethylzinc (Et₂Zn), to aldehydes is a well-established method for the synthesis of chiral secondary alcohols. Chiral oxazolidine-based ligands have proven to be effective in catalyzing this transformation with high enantioselectivity. rsc.orgresearchgate.net New types of optically active ligands, including pyrrolidinyl- and 2-azanorbornyl-oxazolidines, have been synthesized and examined for their efficacy in the enantioselective addition of diethylzinc to a range of aromatic and aliphatic aldehydes, affording optically active secondary alcohols with up to 83% enantiomeric excess (ee). rsc.org

The success of these reactions is often dependent on the structure of the chiral ligand, the solvent, and the reaction temperature. For instance, in the copper-catalyzed enantioselective addition of diethylzinc to aromatic aldehydes, chiral oxazoline ligands synthesized from norephedrine have been shown to produce 1-arylpropan-1-ols with high conversion rates and enantioselectivities up to 99% ee. scholaris.ca

Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde with a Chiral Oxazolidine (B1195125) Ligand

EntryLigand (mol%)SolventTemperature (°C)Yield (%)ee (%)
110Methylene chloride0 to r.t.7480
210Toluene0 to r.t.8384
320Toluene0 to r.t.7987
430Toluene0 to r.t.8785
520Toluene08278
620Toluene-206255
720Toluene-50360

Data sourced from a study on the enantioselective addition of diethylzinc to benzaldehyde. researchgate.net The specific ligand used was (4R,5S)-3b as referenced in the source.

The asymmetric Henry (nitroaldol) reaction is a powerful tool for the formation of C-C bonds and the synthesis of valuable β-nitro alcohols. Copper(II) complexes of chiral pyridine-imidazolidinone derivatives have been extensively studied as catalysts for this reaction, demonstrating high levels of enantioselectivity. nih.govnih.govresearchgate.net For example, a series of 2-(pyridin-2-yl)imidazolidine-4-thione derivatives, when complexed with copper(II), were found to be highly enantioselective catalysts for asymmetric Henry reactions, achieving up to 98% ee. researchgate.netacs.org The enantioselectivity of these catalysts is highly dependent on the stereochemistry of the imidazolidinone ring.

Table 2: Asymmetric Henry Reaction of Various Aldehydes with Nitromethane Catalyzed by a Copper(II)-Pyridine-Imidazolidinone Complex

EntryAldehydeYield (%)ee (%)
1Benzaldehyde9896 (R)
24-Nitrobenzaldehyde9997 (R)
34-Chlorobenzaldehyde9996 (R)
44-Bromobenzaldehyde9996 (R)
52-Chlorobenzaldehyde9997 (R)
64-Methoxybenzaldehyde9595 (R)
72-Naphthaldehyde9896 (R)
82-Thiophenecarboxaldehyde9491 (R)
93-Phenylpropionaldehyde9087 (R)

Data represents reactions catalyzed by a specific copper(II) complex of a ligand with a trans-configuration, as detailed in the source. researchgate.net

Palladium-catalyzed asymmetric allylic substitution is a cornerstone of modern organic synthesis for the formation of C-C, C-N, and C-O bonds. nih.gov Chiral pyridine-oxazoline type ligands have been successfully employed in these reactions to achieve high levels of enantioselectivity. rsc.org Although specific examples focusing solely on this compound are not extensively detailed, the broader class of ligands demonstrates the potential of this structural motif. For instance, novel chiral phosphinite-oxazoline ligands derived from D-glucosamine have been shown to be highly effective in palladium-catalyzed allylic alkylation and amination reactions, affording enantiomeric excesses of up to 96% and 94%, respectively. acs.org The efficiency of these catalysts is influenced by the substituents on the oxazoline ring.

Ruthenium complexes bearing chiral pyridine-bis(oxazoline) (PyBox) ligands are effective catalysts for the asymmetric epoxidation of olefins using hydrogen peroxide as an environmentally benign oxidant. nih.govnih.gov A range of mono-, di-, tri-, and tetra-substituted aromatic olefins can be epoxidized in good to excellent yields (up to 100%) and with moderate to good enantioselectivities (up to 84% ee). nih.gov The catalytic activity is influenced by the electronic and steric properties of the PyBox ligand. nih.gov The synthesis of these chiral tridentate N,N,N-pyridine-2,6-bisoxazoline ligands and their corresponding ruthenium complexes has been described in detail, providing a valuable toolbox for asymmetric catalysis. nih.gov

Table 3: Ruthenium-Catalyzed Asymmetric Epoxidation of Stilbene

EntrySubstrateCatalystYield (%)ee (%)
1(E)-Stilbene[Ru((S,S)-i-Pr-pybox)(pydic)]9882
2(Z)-Stilbene[Ru((S,S)-i-Pr-pybox)(pydic)]7060

Data from a study on the asymmetric epoxidation of olefins using H₂O₂ in the presence of [Ru(pybox)(pydic)] complexes. nih.gov

The related pyridine-bis(oxazoline) (PyBox) ligands have demonstrated significant utility in various other asymmetric transformations, providing valuable context for the potential applications of this compound systems.

Asymmetric Hydrosilylation of Ketones: Rhodium(III) complexes of chiral PyBox ligands are highly effective catalysts for the asymmetric hydrosilylation of ketones, yielding optically active secondary alcohols with excellent enantioselectivities. tcichemicals.com Iron complexes with chiral pyridine-bis(oxazoline) ligands have also been investigated for this transformation. rsc.org While an iron(II) acetate/PyBox system showed modest enantioselectivity (37% ee), modifications to the ligand structure, such as introducing bulky substituents on the oxazoline ring, led to significant improvements (up to 88% ee). rsc.org

Asymmetric Mannich Reactions: The asymmetric Mannich reaction is a key method for the synthesis of chiral β-amino carbonyl compounds. Lanthanide-PyBox complexes have been successfully employed as catalysts in direct asymmetric Mannich-type reactions. For example, a lanthanum aryloxide/i-Pr-PyBox system catalyzed the reaction of a trichloromethyl ketone with imines to give products in high yields (72 to >99%), diastereomeric ratios (8:1 to >30:1 dr), and enantioselectivities (92-98% ee). tcichemicals.com Furthermore, a chiral calcium-PyBox system has been shown to catalyze the Mannich reaction of malonates with Boc-protected imines, demonstrating the utility of alkaline earth metals in this transformation. thieme-connect.com

Homogeneous Catalysis in Other Organic Transformations

Complexes of this compound and its derivatives are versatile homogeneous catalysts that extend beyond a single reaction type. Their unique electronic and steric properties, conferred by the hybrid pyridine-oxazoline scaffold, enable them to effectively mediate a range of important organic transformations, including the reduction of carbon dioxide and various conjugate addition reactions.

Electrocatalytic Carbon Dioxide Reduction

The escalating concentration of atmospheric carbon dioxide has spurred research into its conversion into valuable chemicals and fuels. In this context, rhenium tricarbonyl complexes featuring this compound-type ligands have emerged as promising electrocatalysts for CO2 reduction.

A series of complexes with the general formula Re(N-N)(CO)3Cl, where the N-N ligand is 2-(pyridin-2-yl)-4,5-dihydrooxazole or its derivatives substituted at the oxazoline ring, have been systematically studied. nih.gov These complexes have demonstrated notable activity in the electrocatalytic reduction of CO2 to carbon monoxide (CO). Research indicates that the catalytic process is more efficient in acetonitrile compared to other solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). nih.gov

Computational studies using density functional theory (DFT) suggest that the rate-determining step in this catalytic cycle is the C-O bond cleavage. nih.gov The catalytic activity, often measured by turnover frequencies (TOFs), is significantly influenced by the substituents on the oxazoline ring. For instance, complexes bearing methyl and phenyl substitutions on the oxazoline ring exhibit different catalytic efficiencies. nih.gov Remarkably, certain this compound-based catalysts have shown relative turnover frequencies up to seven times greater than that of the benchmark catalyst, fac-Re(bpy)(CO)3Cl (where bpy = 2,2'-bipyridine). nih.gov

Electrocatalytic CO2 Reduction Performance of Re(N-N)(CO)3Cl Complexes
ComplexN-N LigandKey Finding
12-(pyridin-2-yl)-4,5-dihydrooxazoleServes as a baseline catalyst; DFT analysis shows C-O bond cleavage is the rate-determining step. nih.gov
25-methyl-2-(pyridin-2-yl)-4,5-dihydrooxazoleDisplays relative turnover frequencies up to 7 times larger than the standard Re(bpy)(CO)3Cl catalyst. nih.gov
35-phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

General Catalysis in Conjugate Addition Reactions

Pyridine-oxazoline (PyOx) type ligands, including this compound derivatives, have proven to be highly effective in metal-catalyzed asymmetric conjugate addition reactions. This class of reactions is a cornerstone of organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The versatility of the PyOx scaffold allows it to be paired with various transition metals to catalyze the addition of diverse nucleophiles to Michael acceptors.

For example, iron(II) complexes prepared with pyridine-2,6-bis(oxazoline) ligands have been shown to effectively catalyze the enantioselective conjugate addition of thiols to α,β-unsaturated oxazolidinones, achieving very high enantioselectivities (up to 95% ee). rsc.org Similarly, copper-catalyzed systems utilizing pyridine-oxazoline-containing ligands have been applied to the conjugate addition of 2-substituted benzofuran-3-2H-ones to α,β-unsaturated ketones, yielding products with excellent enantiomeric excess (>99% ee). acs.org

More recently, a new class of C1-symmetric ligands known as imine-oxazoline (ImOx), which are conceptual hybrids of pyridine-oxazoline (PyOx) ligands, have been developed. These ImOx ligands, when used in palladium-catalyzed conjugate addition reactions, have demonstrated improved enantioselectivity, underscoring the continued evolution and potential of the core pyridine-oxazoline structure in this field. nih.gov

Structure-Activity Relationship (SAR) Studies in Catalytic Performance

The effectiveness of a catalyst based on this compound is not static; it is intricately linked to its molecular architecture. Structure-activity relationship (SAR) studies are vital for understanding how modifications to the ligand, the choice of metal center, and the reaction environment collectively dictate catalytic outcomes.

Influence of Ligand Substitution Patterns on Enantioselectivity and Activity

The chiral environment created by the this compound ligand is paramount for inducing stereoselectivity in asymmetric catalysis. The substituents on both the pyridine (B92270) and oxazoline rings can be systematically varied to fine-tune the steric and electronic properties of the catalyst, thereby influencing both its activity and the enantioselectivity of the reaction.

In the organocatalytic hydrosilylation of ketones, for instance, the structure of the 2-pyridyl oxazoline ligand plays a critical role. The introduction of a bulky tert-butyl group at the chiral center of the oxazoline ring has been shown to significantly enhance enantioselectivity, achieving an enantiomeric excess (ee) of 70% at -78 °C. rsc.org Conversely, modifications to a side-arm attached to the oxazoline can dramatically alter the outcome. Changing a hydroxyl side-arm to a methoxy group resulted in a 38% swing in ee, and even inverted the preferred enantiomer in the reduction of N-(1-phenylethylidene)aniline. rsc.org

Similarly, in copper(II)-catalyzed asymmetric Henry reactions using related 2-(pyridin-2-yl)imidazolidin-4-one ligands, the relative configuration of substituents on the heterocyclic ring is crucial. Ligands with a cis-configuration yield the S-enantiomer of the product with up to 97% ee, while ligands with a trans-configuration produce the R-enantiomer with up to 96% ee. nih.gov This demonstrates the profound impact of subtle stereochemical changes in the ligand framework on the catalytic pathway.

Effect of Ligand Substitution on Enantioselectivity
Reaction TypeLigand MoietySubstituent/ConfigurationEnantiomeric Excess (ee)
Ketone Hydrosilylation2-Pyridyl OxazolineUnsubstituted42%
tert-Butyl group70%
Henry Reaction2-(Pyridin-2-yl)imidazolidin-4-onecis-configurationup to 97% (S)
trans-configurationup to 96% (R)

Impact of the Metal Center on Catalytic Mechanisms and Outcomes

The choice of the central metal ion is a critical determinant of the catalytic properties of a this compound complex. Different metals, with their distinct coordination preferences, oxidation states, and electronic properties, enable catalysis of different types of reactions and influence the underlying mechanisms.

Rhenium (Re): As discussed, Rhenium(I) centers are particularly effective for the electrocatalytic reduction of CO2. nih.gov The mechanism involves the Re center mediating electron transfer to the CO2 molecule, facilitated by the pyridine-oxazoline ligand.

Copper (Cu): Copper(II) complexes of pyridine-N-heterocycle ligands are widely used in asymmetric Lewis acid catalysis, such as the Henry (nitroaldol) reaction. nih.gov The Cu(II) center acts as a Lewis acid to activate the aldehyde substrate, while the chiral ligand environment dictates the facial selectivity of the nucleophilic attack by the nitronate.

Nickel (Ni): Nickel complexes supported by pyridine-oxazoline (pyrox) ligands are active in cross-coupling reactions, which often proceed via radical pathways. The pyrox ligand is not merely a spectator but is redox-active, capable of stabilizing electron-rich Ni(II) species through a ligand-centered radical configuration. researchgate.net This electronic flexibility is crucial for promoting the activation of electrophiles.

Palladium (Pd): Palladium(II) has been used with chiral pyridine-oxazoline ligands to achieve highly efficient and enantioselective diamination of 1,3-dienes. mdpi.com The catalytic cycle involves the Pd(II) center coordinating the diene and mediating the nucleophilic attack of the urea-based nitrogen source.

This diversity highlights how the same ligand scaffold can be adapted to vastly different chemical transformations by simply changing the coordinated metal center.

Optimization of Reaction Conditions for Catalytic Efficiency

Maximizing the performance of a catalytic system requires careful optimization of reaction conditions. Key parameters such as solvent, temperature, and catalyst loading can have a dramatic effect on reaction rate, yield, and selectivity.

Solvent: The choice of solvent can influence catalyst solubility, stability, and the catalytic mechanism itself. In the electrocatalytic reduction of CO2 with Re(pyridine-oxazoline) complexes, the reaction proceeds significantly faster in acetonitrile than in DMF or DMSO. nih.gov This is attributed to the solvent's role in the protonation step of the catalytic cycle.

Temperature: Temperature often presents a trade-off between reaction rate and enantioselectivity. For many asymmetric reactions, lower temperatures are beneficial for selectivity as they amplify the small energy differences between the diastereomeric transition states leading to the two enantiomers. In the hydrosilylation of a ketone with a chiral 2-pyridyl oxazoline catalyst, decreasing the temperature from -40 °C to -78 °C increased the enantiomeric excess from 65% to 70%, albeit with a reduction in catalytic activity. rsc.org

Catalyst Loading: The amount of catalyst used is another critical parameter. While higher loading can increase the reaction rate, it is often desirable to use the lowest possible loading for reasons of cost and to simplify product purification. In asymmetric Henry reactions, increasing the catalyst loading from 5 mol% to 10 mol% was found to slightly increase the enantioselectivity and significantly improve the chemical yield, establishing 10 mol% as the optimal loading under the studied conditions. beilstein-journals.org

Reaction Mechanisms and Chemical Transformations of 2 Pyridin 2 Yl Oxazolidine

Ring-Opening Reactions of the Oxazolidine (B1195125) Moiety

The oxazolidine ring in 2-(pyridin-2-yl)oxazolidine is susceptible to cleavage under various conditions, leading to the formation of valuable synthetic precursors. These ring-opening reactions can be initiated by hydrolysis or by the attack of strong nucleophiles.

The oxazolidine ring can be cleaved through hydrolysis to regenerate its constituent aldehyde and amino alcohol precursors. This reversible reaction is a key aspect of oxazolidine chemistry and is often utilized as a protecting strategy for these functional groups. The general mechanism involves the protonation of the ring oxygen, followed by nucleophilic attack of water at the C2 position, leading to the formation of a hemiaminal intermediate which then collapses to release the aldehyde and the amino alcohol.

For instance, oxazolidine-based compounds can be decomposed by treatment with water to produce the corresponding aldehyde and amino alcohol precursors researchgate.net. This hydrolytic instability is a characteristic feature of the oxazolidine ring system and is influenced by factors such as pH and temperature.

Strong nucleophiles, such as Grignard reagents, can induce the ring-opening of oxazolidinones, which are structurally related to oxazolidines. The organomagnesium species attacks the carbonyl group, promoting the cleavage of the ring nih.gov. This reaction results in the formation of tertiary carboxylic amides, which are useful intermediates in stereoselective transformations nih.gov. While the direct reaction of Grignard reagents with this compound itself is not extensively detailed in the provided search results, the reactivity of the related oxazolidinone ring system suggests a plausible pathway for nucleophilic attack at the C2 position, leading to ring cleavage.

ReagentProduct TypeReference
Water (Hydrolysis)Aldehyde and Amino Alcohol researchgate.net
Grignard Reagents (on Oxazolidinones)Tertiary Carboxylic Amides nih.gov

Mechanistic Pathways of Oxazolidine Ring Formation

The formation of the oxazolidine ring from an aldehyde and a β-amino alcohol proceeds through a series of equilibrium steps involving key transient intermediates. The stereochemical outcome of this reaction is a critical aspect, often influenced by the reaction conditions and the nature of the substrates.

The condensation of an aldehyde with a β-amino alcohol is proposed to proceed through an initial nucleophilic attack of the amino group on the carbonyl carbon, forming a transient hemiaminal intermediate nih.gov. This is followed by the formation of a fleeting iminium ion, which then undergoes intramolecular cyclization through the attack of the hydroxyl group to form the stable oxazolidine ring nih.govacs.org. While a comprehensive review of the generation and mechanism of bicyclic oxazolidines has not been reported, the involvement of hemiaminal and iminium intermediates is a widely accepted pathway nih.govacs.org.

A one-pot synthesis of 1,3-oxazolidines has been developed that proceeds through the formation of hemiaminal intermediates, highlighting their role in the reaction pathway organic-chemistry.org.

The formation of this compound can generate new chiral centers, and the stereochemical outcome is of significant interest. In the formation of nickel(II) complexes of oxazolidines derived from β-hydroxy amino acids and 2-pyridine carboxaldehyde, a high degree of stereospecificity is observed mdpi.com. The stereochemistry of the parent amino acid dictates the configuration of the newly formed chiral centers in the oxazolidine ring mdpi.com. This transfer of chirality is thought to be linked to the rigid, fused three-ring structure of the resulting metal complex, where the hydrogen atoms at Cα, the amino acid nitrogen, and the aldehyde carbon are required to be cis to one another mdpi.com.

Catalyst control can also play a crucial role in determining the stereochemistry of oxazolidine synthesis. For example, complementary stereospecific and stereoconvergent reactions for the enantioselective synthesis of 1,3-oxazolidines have been developed using rhodium, palladium, or nickel catalysts nih.gov. These methods allow for the synthesis of either cis- or trans-1,3-oxazolidines with high enantiomeric excess nih.gov.

FactorInfluence on Stereochemistry
Substrate StereochemistryCan direct the formation of specific stereoisomers, as seen in reactions with chiral amino acids mdpi.com.
Metal CoordinationThe formation of rigid metal complexes can enforce a specific stereochemical arrangement mdpi.com.
CatalystChiral catalysts can be used to achieve high enantioselectivity and control over cis/trans diastereoselectivity nih.gov.

Mechanistic Insights into Catalytic Cycles Involving this compound Complexes

Complexes of this compound and its derivatives are effective catalysts in various organic transformations. Understanding the mechanistic pathways of these catalytic cycles is essential for optimizing reaction conditions and developing new catalytic systems.

The palladium complex of 3-(pyridin-2-ylmethyl)oxazolidin-2-one has been shown to be an effective catalyst for the Suzuki-Miyaura cross-coupling of aryl halides and phenylboronic acids rsc.org. The catalytic activity is dependent on the nature of the aryl halide, with electron-withdrawing groups on the aryl ring generally leading to faster reaction rates rsc.org.

In the context of nickel-catalyzed cross-coupling reactions, pyridine-oxazoline (pyrox) ligands, which are structurally similar to this compound, play a crucial role in stabilizing low-valent nickel species and promoting the reductive activation of electrophiles nih.gov. The redox activity of the pyrox ligand allows it to stabilize electron-rich Ni(II)-alkyl and -aryl complexes by adopting a ligand-centered radical configuration nih.gov. This stabilization of open-shell organometallic intermediates is a key feature of catalytic cycles involving these types of ligands nih.gov.

Furthermore, rhenium tricarbonyl complexes coordinated by asymmetric diimine ligands containing a pyridine (B92270) moiety bound to an oxazoline (B21484) ring have been investigated for the electrochemical reduction of CO2 researchgate.net. Density functional theory (DFT) analysis of the catalytic cycle suggests that the C-O bond cleavage step is the rate-determining step researchgate.net.

Identification of Rate-Determining Steps

The determination of the rate-limiting step in a chemical reaction is fundamental to understanding its mechanism. For this compound, the most studied transformations are hydrolysis and oxidation. While specific kinetic data for this compound are not extensively documented, mechanistic insights can be drawn from studies of related oxazolidine and heterocyclic systems.

Acid-Catalyzed Hydrolysis: The hydrolysis of 2-substituted oxazolidines, including this compound, proceeds via a nucleophilic substitution mechanism, leading to the cleavage of the oxazolidine ring to yield pyridine-2-carboxamide derivatives. spcmc.ac.in The generally accepted mechanism involves the following key steps:

Protonation of the Oxazolidine: The reaction is initiated by the protonation of either the nitrogen or oxygen atom of the oxazolidine ring, with the nitrogen atom being the more basic site. Protonation of the nitrogen atom is a rapid and reversible equilibrium.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon at the 2-position (the carbon atom bonded to both the nitrogen and oxygen of the ring). This attack leads to the formation of a tetrahedral intermediate.

Ring Opening and Proton Transfer: The tetrahedral intermediate is unstable and undergoes ring opening through the cleavage of the C-O or C-N bond. Subsequent proton transfers lead to the final products.

In the acid-catalyzed hydrolysis of many acetals and related compounds, the formation of the tetrahedral intermediate is often the rate-determining step. However, the stability of this intermediate can influence which step is rate-limiting. For this compound, the electron-withdrawing nature of the pyridine ring can destabilize any developing positive charge on the adjacent carbon atom, potentially slowing down the formation of a carbocation-like transition state. Conversely, the pyridine nitrogen can be protonated, which would further enhance the electrophilicity of the C2 carbon.

In related systems, such as the hydrolysis of 4-imino-imidazolidin-2-ones, it has been unequivocally proven that the formation of the tetrahedral intermediate is the rate-determining step in the cyclization reaction, which is the reverse of hydrolysis. This was determined by studying the partitioning of the tetrahedral intermediate. While a direct analogy cannot be drawn without experimental evidence, it provides a strong basis for hypothesizing that the formation of the tetrahedral intermediate is also a likely rate-determining step in the hydrolysis of this compound.

Oxidation to 2-(Pyridin-2-yl)oxazole: The oxidation of the oxazolidine ring to an oxazole is another significant transformation. While detailed kinetic studies are scarce, the mechanism is thought to involve the formation of a radical intermediate. In a proposed mechanism for the oxidation of a similar compound, 3-phenyloxazolidin-2-one, a proton-coupled electron transfer (PCET) from the substrate generates a radical, which then reacts with molecular oxygen. The subsequent steps involve the formation of a peroxo radical and a hydroperoxide intermediate, which then eliminates a water molecule to yield the oxidized product. In such a multi-step radical mechanism, the initial C-H bond activation or the PCET step is often the rate-determining step.

Role of Solvent and Additives in Reaction Progression

The solvent and the presence of additives can significantly influence the rate and outcome of chemical reactions involving this compound by affecting the stability of reactants, transition states, and intermediates.

Solvent Effects: The choice of solvent can have a profound impact on reaction rates, particularly in nucleophilic substitution reactions like hydrolysis. The polarity and protic or aprotic nature of the solvent are key factors.

Polar Protic Solvents (e.g., water, methanol): These solvents are capable of hydrogen bonding and can solvate both cations and anions effectively. In the context of hydrolysis, water is both a reactant and the solvent. Polar protic solvents can stabilize the charged transition states involved in the reaction. However, they can also solvate the nucleophile (water), potentially lowering its reactivity.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dielectric constants but lack acidic protons. They are effective at solvating cations but are less effective at solvating anions (nucleophiles). This can lead to a "naked" and more reactive nucleophile, which can significantly accelerate the rate of SN2-type reactions. For reactions of this compound that proceed via an SN2 mechanism, a switch from a protic to a polar aprotic solvent could lead to a substantial rate enhancement.

Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally poor at solvating charged species and are less commonly used for reactions involving ionic intermediates. However, for certain reactions like the formation of oxazolidines from amino alcohols and aldehydes, nonpolar solvents can be used, often in conjunction with a dehydrating agent to drive the equilibrium towards the product.

The following table summarizes the general effects of different solvent types on nucleophilic substitution reactions relevant to the transformations of this compound.

Solvent TypeCharacteristicsEffect on SN2-type Reactions
Polar ProticHigh dielectric constant, hydrogen bond donorCan decrease rate by solvating the nucleophile
Polar AproticHigh dielectric constant, no hydrogen bond donorCan increase rate by leaving the nucleophile "naked"
NonpolarLow dielectric constantGenerally slow reaction rates for ionic species

Role of Additives: Additives can play various roles in the reactions of this compound, including acting as catalysts, co-catalysts, or reagents that alter the reaction pathway.

Acids and Bases: In acid-catalyzed hydrolysis, the acid (e.g., HCl) is a crucial additive that protonates the oxazolidine ring, making it more susceptible to nucleophilic attack. The concentration of the acid can influence the reaction rate. Bases can also be used to promote certain reactions, for instance, by deprotonating a nucleophile to increase its reactivity.

Dehydrating Agents: In the synthesis of oxazolidines (the reverse of hydrolysis), dehydrating agents such as anhydrous MgSO4 or molecular sieves are often added to remove the water formed during the reaction, thereby shifting the equilibrium towards the product.

Catalysts in Cross-Coupling Reactions: The pyridine ring of this compound can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In these reactions, a palladium catalyst and a suitable ligand (e.g., SPhos) are essential additives that facilitate the formation of a new carbon-carbon bond. spcmc.ac.in

Oxidizing Agents: For the oxidation of the oxazolidine ring, the choice of oxidizing agent is critical. Manganese dioxide (MnO2) is a commonly used reagent for this transformation. spcmc.ac.in The reactivity of the oxidizing agent can be influenced by its preparation method and physical state (e.g., amorphous MnO2).

Pyridine in Oxidation Reactions: In some vanadium-mediated alcohol oxidations, pyridine has been shown to play a direct role in the rate-limiting step by acting as a base to abstract a proton. This suggests that in the oxidation of this compound, the pyridine moiety itself or added pyridine could potentially influence the reaction mechanism.

The following table provides examples of additives and their roles in the chemical transformations of this compound and related compounds.

Reaction TypeAdditiveRole of Additive
HydrolysisHClAcid catalyst
SynthesisAnhydrous MgSO4Dehydrating agent
Suzuki-Miyaura CouplingPd(OAc)2/SPhosCatalyst/Ligand
OxidationMnO2Oxidizing agent

Computational and Theoretical Investigations of 2 Pyridin 2 Yl Oxazolidine

Density Functional Theory (DFT) Studies of Ligand-Metal Interactions

DFT has proven to be a robust method for predicting the geometries and electronic landscapes of transition metal complexes. For ligands like 2-(pyridin-2-yl)oxazolidine, which possess multiple coordination sites (the pyridine (B92270) nitrogen, the oxazolidine (B1195125) nitrogen, and the oxazolidine oxygen), DFT calculations are crucial for elucidating their bonding behavior with various metal centers.

Geometry Optimization and Electronic Structure Analysis of Complexes

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, providing key information on bond lengths, bond angles, and dihedral angles. For metal complexes of this compound derivatives, DFT calculations have been successfully employed to predict and confirm their structures. For instance, in studies of related pyridine-oxazoline (pyrox) ligands complexed with nickel, geometry optimizations were performed at the B3LYP level of theory to understand their structure. nih.gov Such calculations often show good correlation with experimental data obtained from X-ray crystallography. scielo.org.co

Electronic structure analysis provides a deeper understanding of the bonding within these complexes. Natural Bond Orbital (NBO) analysis and Mulliken spin density calculations can reveal the nature of the metal-ligand bonds and the distribution of electron density. nih.gov In nickel complexes of pyridine-oxazoline ligands, DFT studies have shown that the pyridine moiety is a better electron donor than the oxazoline (B21484) ring. nih.gov Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the electronic transitions and reactivity of the complexes. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the molecule. nih.govmdpi.com

Table 1: Representative Functionals and Basis Sets for Geometry Optimization of Metal Complexes

Functional Basis Set Common Application
B3LYP LANL2DZ, 6-31G(d,p) Widely used for first-row transition metals, balances accuracy and computational cost. scielo.org.coresearchgate.net
PBE0 def2-TZVP Recommended for high accuracy in predicting geometries of platinum complexes. semanticscholar.org
ωB97X-D 6-311G** Good for including dispersion effects, useful for studying non-covalent interactions. nih.gov

Determination of Coordination Geometries and Spin States

The versatility of the this compound scaffold allows for various coordination modes, leading to different geometries around the metal center. DFT calculations are instrumental in predicting these geometries. For example, in a study on a derivative, 2-(2-(pyridin-2-yl)oxazolidin-3-yl)ethanol (AEPC), DFT calculations predicted a tetrahedral geometry for its zinc complex, a distorted octahedral geometry for its cadmium complex, and a square-pyramidal geometry for its mercury complex. researchgate.net Similarly, experimental X-ray diffraction studies on 3-phenyl-2-(pyridin-2-yl)oxazolidine complexes have confirmed a square planar geometry for Pd(II) and an octahedral configuration for Ni(II), which aligns with theoretical predictions for these d⁸ and d⁸ metals, respectively. unine.ch

The spin state of a transition metal complex is a fundamental electronic property that dictates its magnetic behavior and reactivity. DFT calculations are highly effective in predicting the relative energies of different spin states (e.g., high-spin vs. low-spin). For iron(II) complexes with related 2,6-bis(oxazolin-2-yl)pyridine (PyBox) ligands, gas-phase DFT calculations have shown a strong correlation with experimentally observed thermal spin-crossover behavior. rsc.org In the case of nickel(II) pyridine-oxazoline complexes, DFT calculations of Mulliken spin density have been used to establish a low-spin d⁸ configuration with the radical character delocalized onto the ligand upon reduction. nih.gov These computational approaches can also map the distortion from ideal geometries in high-spin complexes, providing insight into the structural rearrangements that can occur during spin transitions. nih.gov

Table 2: Predicted Coordination Geometries of Metal Complexes with a this compound Derivative (AEPC)

Metal Ion Predicted Geometry Coordination Mode of Ligand
Zn(II) Tetrahedral N,N',O-donor
Cd(II) Distorted Octahedral N,N',O-donor
Hg(II) Square-Pyramidal N,N'-donor

Data sourced from studies on 2-(2-(pyridin-2-yl)oxazolidin-3-yl)ethanol (AEPC). researchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping the reaction coordinates of catalytic processes, identifying intermediates, and calculating the energy profiles of reaction pathways. For catalysts derived from this compound, these methods can elucidate the mechanism of action and the origins of stereoselectivity.

Simulation of Catalytic Reaction Mechanisms

Complexes of this compound and related pyridine-oxazoline ligands are known to be active catalysts in various organic transformations, including the aza-Michael reaction and other asymmetric syntheses. unine.chrsc.org Computational simulations can trace the step-by-step mechanism of these reactions. For instance, in palladium-catalyzed reactions, the mechanism often involves steps like oxidative addition, migratory insertion, and reductive elimination. DFT can model each of these elementary steps to construct a complete catalytic cycle. While specific simulations for this compound are not widely published, computational studies on similar systems, such as copper-catalyzed reactions with pyridine-oxazoline ligands, have been employed to elucidate the reaction mechanism and understand the role of the ligand in promoting the transformation. researchgate.net DFT calculations have also been used to investigate the mechanism of oxazolidine ring formation itself. researchgate.net

Transition State Analysis and Energy Barriers

A critical aspect of mechanistic studies is the identification and characterization of transition states. Transition state theory posits that the rate of a reaction is determined by the energy barrier between the reactants and the transition state. DFT calculations can locate the transition state structure and compute its energy, thereby providing a quantitative measure of the reaction's kinetic feasibility. The energy difference between the reactants and the transition state is the activation energy barrier. For stereoselective reactions, computational analysis of competing transition state structures can explain the observed product distribution. For example, in the Pd-catalyzed carboamination of certain oxazolidin-2-ones, the stereochemical outcome is dictated by the minimization of allylic strain in the transition state geometry, a feature that can be modeled computationally. nih.gov By comparing the energy barriers of different pathways, researchers can predict which reaction mechanism is most likely to occur under given conditions.

Thermodynamic and Electronic Property Calculations of this compound and its Complexes

Beyond structure and reactivity, computational methods can provide valuable data on the fundamental thermodynamic and electronic properties of this compound and its metallic derivatives.

These calculations are essential for predicting the stability and behavior of these compounds. Thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be calculated using DFT. researchgate.net These values help determine whether the formation of a complex is spontaneous and energetically favorable. For instance, DFT studies on the synthesis of pyridine from pyrylium salt have shown the reaction to be exothermic and exergonic, indicating its thermodynamic feasibility. researchgate.net Similar calculations for this compound complexes can predict their relative stabilities. scirp.org

Electronic properties derived from DFT, such as the molecular electrostatic potential (MEP), provide a visual representation of the charge distribution on the molecule's surface. nih.gov The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the ligand will interact with metal ions and other reagents. researchgate.net Other calculated electronic descriptors include dipole moment, polarizability, and hyperpolarizability, which are important for understanding the molecule's response to external electric fields and its potential in non-linear optical applications.

Table 3: Key Properties Calculated Using DFT

Property Significance
Thermodynamic
Enthalpy of Formation (ΔH) Determines if a reaction is exothermic or endothermic. researchgate.net
Gibbs Free Energy (ΔG) Indicates the spontaneity of complex formation or a reaction. researchgate.net
Electronic
HOMO-LUMO Gap Relates to the chemical reactivity and electronic stability. nih.gov
Molecular Electrostatic Potential (MEP) Maps charge distribution, identifying sites for electrophilic and nucleophilic attack. researchgate.net
Natural Bond Orbital (NBO) Charges Quantifies charge transfer between the ligand and the metal center. researchgate.net

Conformational Analysis and Energy Minima

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the conformational landscape of this compound and its derivatives. The flexibility of the oxazolidine ring and the rotational freedom around the bond connecting it to the pyridine ring give rise to several possible conformers.

The oxazolidine ring in such structures typically adopts one of two low-energy conformations: an envelope or a twisted form. In the envelope conformation, one atom of the ring is puckered out of the plane formed by the other four. In the twisted conformation, two adjacent atoms are displaced on opposite sides of a plane. The energy difference between these conformers is generally small, and the prevalent form can be influenced by substituents and crystal packing forces. For instance, in a related quinoline derivative containing two oxazolidine rings, one ring was found to adopt an envelope conformation while the other exhibited a twisted conformation along the C-C bond nih.goviucr.org.

Table 1: Representative Conformational Data for Oxazolidine Rings in Related Structures

Compound/Fragment Conformation Puckering Parameters Dihedral Angle with Aromatic System
Oxazolidine Ring 1 in a Quinoline Derivative nih.goviucr.org Envelope Q(2) = 0.112 Å, φ(2) = 115.3° 38.04°
Oxazolidine Ring 2 in a Quinoline Derivative nih.goviucr.org Twisted Q(2) = 0.1732 Å, φ(2) = 299.7° 57.34°

Charge Distribution Patterns (e.g., Natural Bond Orbital Analysis)

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density within a molecule, providing a detailed picture of bonding, lone pairs, and intermolecular interactions. For this compound and related compounds, NBO analysis reveals significant charge delocalization and hyperconjugative interactions that contribute to their stability and reactivity.

The analysis typically shows a significant negative charge accumulation on the nitrogen and oxygen atoms due to their high electronegativity, making them potential sites for electrophilic attack or coordination to metal ions. Conversely, the carbon atoms, particularly those adjacent to the heteroatoms, exhibit a degree of positive charge. The pyridine ring generally shows a pattern of alternating charges, characteristic of aromatic systems.

A key finding from NBO analysis on similar structures is the evidence of intramolecular charge transfer (ICT). This occurs through the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis-type NBOs. For example, lone pairs on the oxygen and nitrogen atoms can donate electron density into the antibonding orbitals of adjacent sigma bonds, a phenomenon known as hyperconjugation. These interactions stabilize the molecule and can influence its conformational preferences and chemical reactivity materialsciencejournal.orgscirp.orgresearchgate.net.

Table 2: Illustrative NBO Analysis Findings for Pyridine-Containing Compounds

Interaction Type Donor Orbital Acceptor Orbital Stabilization Energy (E(2)) Consequence
Hyperconjugation Lone Pair of Oxygen (n(O)) Antibonding C-C (σ*(C-C)) Moderate Weakening of C-C bond, increased electron density in the ring
Hyperconjugation Lone Pair of Pyridine Nitrogen (n(N)) Antibonding C-C (σ*(C-C)) Moderate to High Stabilization of the overall structure
Intramolecular Charge Transfer Pyridine π system Oxazolidine σ* orbitals Low Contributes to the electronic communication between the two rings

Database Analysis of Coordination Modes of this compound Derivatives (e.g., Cambridge Structural Database)

A comprehensive analysis of the Cambridge Structural Database (CSD), a repository for small-molecule crystal structures, provides empirical evidence for the various ways in which this compound and its derivatives coordinate to metal centers researchgate.net. These ligands are versatile, capable of adopting several coordination modes depending on the metal ion, the counter-ion, and the presence of other ligands in the coordination sphere.

The most common coordination mode is as a bidentate N,N'-donor , where the pyridine nitrogen and the oxazolidine nitrogen bind to the metal center, forming a stable five-membered chelate ring. This mode is prevalent in complexes with a variety of transition metals.

Another observed coordination mode is as a tridentate N,N',O-donor , particularly in derivatives where a donor group is attached to the oxazolidine ring. For instance, in a cadmium complex of 2-(2-(pyridin-2-yl)oxazolidin-3-yl)ethanol, the ligand acts as an NN'O-donor in a facial coordination mode researchgate.net. In this arrangement, the pyridine nitrogen, the oxazolidine nitrogen, and the oxygen of the ethanol substituent all bind to the metal center.

In some cases, the oxazolidine-containing ligand can also act as a bridging ligand, connecting two metal centers. The specific coordination geometry around the metal ion (e.g., octahedral, square-pyramidal, tetrahedral) is influenced by the steric and electronic properties of the ligand and the other species present in the complex researchgate.net.

Table 3: Observed Coordination Modes of this compound Derivatives from CSD Analysis

Derivative Metal Ion Coordination Mode Donor Atoms Resulting Geometry at Metal
2-(2-(pyridin-2-yl)oxazolidin-3-yl)ethanol (AEPC) Cadmium(II) Tridentate chelating N(pyridine), N(oxazolidine), O(ethanol) Distorted Octahedral researchgate.net
2-(2-(pyridin-2-yl)oxazolidin-3-yl)ethanol (AEPC) Mercury(II) Bidentate chelating N(pyridine), N(oxazolidine) Square-Pyramidal researchgate.net
2-(2-(pyridin-2-yl)oxazolidin-3-yl)ethanol (AEPC) Zinc(II) Tridentate chelating N(pyridine), N(oxazolidine), O(ethanol) Tetrahedral researchgate.net

Future Directions and Emerging Research Avenues for 2 Pyridin 2 Yl Oxazolidine

Rational Design and Synthesis of Novel 2-(Pyridin-2-yl)oxazolidine-Based Ligands

The modular nature of PyOx ligands, typically synthesized from readily available chiral β-amino alcohols, allows for systematic modification and fine-tuning. nih.govnih.gov This adaptability is central to the rational design of new ligands with superior performance in targeted chemical transformations.

The catalytic activity and selectivity of metal complexes bearing PyOx-type ligands can be precisely adjusted by modifying substituents on both the pyridine (B92270) and oxazoline (B21484) rings. sci-hub.se This tuning of the ligand's steric and electronic environment is a key strategy for enhancing catalytic performance.

For instance, introducing sterically bulky groups at the 6-position of the pyridine ring has been shown to be effective for asymmetric reactions that proceed through an anti-nucleopalladation mechanism. sci-hub.se Conversely, ligands lacking such bulky groups are often more suitable for reactions involving syn-nucleopalladation. sci-hub.se The electronic properties can also be modulated; substituents on the pyridine ring influence the ligand field strength at the coordinated metal center. nih.gov This modulation can directly impact the population of different spin states (e.g., high-spin vs. low-spin) of the metal, which in turn affects catalytic activity and selectivity. nih.gov The unsymmetrical nature of the PyOx ligand, with distinct pyridine and oxazoline donors, creates a "push-pull" electronic effect due to their different trans-influences, a feature that is crucial in asymmetric catalysis. nih.gov

Table 1: Influence of Substituent Modification on Catalytic Performance

Modification Site Type of Substituent Effect on Ligand Properties Impact on Catalysis
Pyridine Ring (6-position) Sterically bulky groups (e.g., -tBu) Increases steric hindrance around the metal center Favors specific reaction mechanisms (e.g., anti-nucleopalladation) sci-hub.se
Pyridine Ring (γ-position) Electron-releasing groups Modulates ligand field strength Influences metal center's spin state and reactivity nih.gov
Oxazoline Ring (4-position) Varied chiral groups (e.g., -iPr, -Ph) Alters the chiral pocket Directly influences enantioselectivity of the transformation nih.gov

The versatility of PyOx synthesis allows for the incorporation of a wide array of chiral backbones, moving beyond simple alkyl or aryl substituents. nih.gov Ligands incorporating fused-ring systems, such as indane-fused oxazolines, have been developed, creating more rigid and defined chiral environments around the metal center. researchgate.netnih.gov The synthesis of these diverse frameworks is critical for expanding the scope of reactions that can be effectively catalyzed. rsc.org

A particularly promising research avenue is the application of PyOx ligands in achieving remote stereocontrol. These ligands have demonstrated the ability to control the formation of stereocenters that are distant from the reacting functional group, a significant challenge in asymmetric synthesis. sci-hub.se For example, PyOx-based catalysts have been successfully used to construct remote-quaternary stereocenters, an outcome not readily accessible with other common catalytic systems. sci-hub.se This capability opens the door to synthesizing complex molecular architectures with high levels of stereochemical precision.

Expansion of Catalytic Applications

While PyOx ligands are well-established in a number of asymmetric reactions, ongoing research seeks to expand their utility to new types of chemical transformations and to integrate them into more sustainable chemical processes.

PyOx ligands have proven effective in a variety of challenging asymmetric reactions, including cycloadditions, alkylations, and allylic substitutions. nih.govsci-hub.se Future work will focus on applying these catalyst systems to novel transformations that are currently underserved by existing methods.

A major area of expansion is in C-H functionalization, a field that aims to directly convert ubiquitous C-H bonds into more complex functional groups. The oxazoline moiety can act as an effective directing group to guide a metal catalyst to a specific C-H bond, enabling regioselective functionalization. nih.gov This strategy has been used, for example, in the copper-catalyzed arylation of C-H bonds. nih.gov By designing new PyOx ligands, researchers aim to achieve higher efficiency and selectivity in these reactions and to develop entirely new C-H functionalization protocols, such as amidation reactions. researchgate.net

Table 2: Selected Asymmetric Reactions Catalyzed by PyOx-Metal Complexes

Reaction Type Metal Representative Substrates Key Outcome
Decarboxylative Asymmetric Allylation Pd Allyl enol carbonates Synthesis of α-allyl ketones with high enantiomeric excess nih.gov
[3+2] Cycloaddition Varies Nitroindoles, Allylic carbonates Construction of complex heterocyclic scaffolds nih.gov
C-H Arylation Cu Aromatic C-H bonds, Arylboronates Direct, regioselective formation of C-C bonds nih.gov

Aligning chemical synthesis with the principles of green chemistry is a critical goal for future research. This compound is particularly relevant in this context due to its connection with carbon dioxide (CO2) utilization. The oxazolidinone core, a close relative of the oxazolidine (B1195125) ring, can be synthesized via the fixation of CO2. rsc.orgnih.gov

Notably, a pyridine-containing oxazolidinone, 3-(pyridin-2-ylmethyl)oxazolidin-2-one, has been synthesized directly using atmospheric CO2 without the need for an added base, representing a highly sustainable route to this ligand framework. semanticscholar.orgrsc.orgresearchgate.net This reaction demonstrates the potential for PyOx-related structures to be involved in processes that convert a greenhouse gas into valuable chemical products. rsc.orgresearchgate.net Future research could explore the design of catalytic systems based on this compound for other CO2 conversion reactions or investigate the reversible capture and release of CO2 using these scaffolds.

Advanced Spectroscopic and Structural Characterization Techniques for In-Situ Monitoring

A deeper understanding of reaction mechanisms and the precise structure of catalytic intermediates is essential for rational catalyst design. While standard techniques like single-crystal X-ray diffraction and NMR spectroscopy have been invaluable for characterizing PyOx metal complexes, future progress will increasingly rely on advanced, in-situ monitoring techniques. nih.govresearchgate.net

These methods allow researchers to observe the catalyst as it operates, providing direct evidence for proposed intermediates and reaction pathways. For example, in situ Raman spectroscopy has been used to monitor reactions involving pyridine-substituted compounds in real-time. rsc.org Other powerful techniques, such as in-situ spectroelectrochemistry combined with Electron Paramagnetic Resonance (EPR) and X-ray Absorption Spectroscopy (XAS), are being applied to related polypyridyl ruthenium complexes to detect and characterize transient, high-valent intermediates in catalytic cycles. iciq.org Applying these advanced methods to reactions catalyzed by this compound complexes will provide unprecedented insight into their mechanism, stability, and modes of stereoinduction, thereby accelerating the development of next-generation catalysts. acs.org

Interdisciplinary Applications and Materials Science Integration

The unique structural characteristics of this compound, which combines a pyridine ring with an oxazolidine moiety, make it a valuable component in the development of advanced materials and for various interdisciplinary applications. Its ability to act as a versatile ligand for metal ions has opened up avenues in catalysis, coordination chemistry, and the design of functional polymers and materials with specific optical or electronic properties.

The integration of the this compound scaffold into larger, more complex structures is a key area of emerging research. Its derivatives are being explored as building blocks in the synthesis of novel materials where the pyridine nitrogen and the oxazolidine ring can play crucial roles in directing the assembly of supramolecular structures or in imparting desired functionalities to a material.

One significant area of application is in the field of coordination chemistry. The this compound unit can coordinate with a variety of metal ions, leading to the formation of metal complexes with diverse geometries and properties. researchgate.net These complexes are not merely of academic interest; they have shown potential in catalysis and materials science. For instance, palladium(II) complexes incorporating a related pyridinyl oxazolidinone ligand have been successfully employed as catalysts in Suzuki–Miyaura cross-coupling reactions, a vital tool in synthetic organic chemistry for creating carbon-carbon bonds. rsc.orgsemanticscholar.org

Furthermore, the broader class of pyridine-oxazoline (Py-ox) ligands, of which this compound is a parent structure, is widely used in asymmetric catalysis. researchgate.netnih.goveurekaselect.com Metal complexes derived from these ligands have been applied in various catalytic processes, including polymerization reactions. researchgate.netnih.gov The chirality that can be incorporated into the oxazolidine ring is pivotal for inducing enantioselectivity in these transformations. The electronic properties of these ligands are also crucial; the pyridine-oxazoline framework can be redox-active, helping to stabilize low-valent metal centers in catalytic intermediates. nih.gov

In materials science, the focus extends to the creation of functional polymers and fluorescent materials. A related compound, (2-(Pyridin-4-yl)oxazolidine-4,4-diyl)dimethanol, is noted for its utility in producing polymers and coatings and as a component in the development of fluorescent probes for detecting metal ions. evitachem.com This suggests that the this compound core could be similarly functionalized and integrated into polymer backbones or side chains. Polymers containing oxazoline groups are recognized for their reactive nature, which allows for post-polymerization modification to create advanced, functional materials. rsc.org The presence of the pyridyl group offers an additional site for coordination, hydrogen bonding, or quaternization, further expanding the possibilities for material design, including the development of coatings and adhesives. evitachem.com

The table below summarizes key research findings related to the interdisciplinary applications of this compound and its close derivatives.

Application AreaCompound/DerivativeMetal ComplexKey Research Finding
Catalysis 3-(pyridin-2-ylmethyl)oxazolidin-2-onePd(II)Effective catalyst for Suzuki–Miyaura cross-coupling of aryl halides and phenylboronic acids. rsc.orgsemanticscholar.org
Catalysis Pyridine-oxazoline (Py-ox) ligandsTitanium, VanadiumComplexes are active in the polymerization of ethylene (B1197577) and copolymerization of ethylene with norbornene. researchgate.net
Coordination Chemistry 2-(2-(pyridin-2-yl)oxazolidin-3-yl)ethanolCd(II), Hg(II), Ag(I), Zn(II)Forms binuclear and mononuclear complexes with various coordination geometries (e.g., distorted octahedral for Cd). researchgate.net
Materials Science (2-(Pyridin-4-yl)oxazolidine-4,4-diyl)dimethanolN/AServes as a building block for polymers, coatings, and adhesives; also used in developing fluorescent probes for metal ion detection. evitachem.com
Redox-Active Ligands Pyridine-oxazoline (Pyrox) ligandsNi(II)The ligand is redox-active, stabilizing electron-rich Ni(II) complexes by forming a ligand-centered radical. nih.gov

Future research is expected to further exploit the unique combination of functionalities within the this compound molecule. This includes the design of new chiral catalysts, the development of smart materials that respond to stimuli via metal coordination/de-coordination at the pyridine site, and its incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) to create materials with tailored porosity and functionality.

Q & A

Q. What is the standard synthetic protocol for 2-(Pyridin-2-yl)oxazolidine (ppo), and how is its purity validated?

The ligand ppo is synthesized by heating an equimolar mixture of 2-anilinoethanol and 2-pyridinecarboxaldehyde in ethanol at 70°C. The reaction proceeds via condensation, forming the oxazolidine ring. Purity is confirmed using 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectroscopy. Key spectral features include a singlet at 5.87 ppm (H-2 proton) and diastereotopic CH2_2 groups at 3.72 and 4.23 ppm. 13C^{13}\text{C} resonances at 93.3 ppm (C-2), 66.7 ppm (C-5), and 48.5 ppm (C-4) further validate the structure .

Q. How can researchers distinguish this compound from its tautomeric forms?

Unlike typical N-H-1,3-oxazolidines, ppo does not exhibit ring-chain tautomerism due to steric and electronic stabilization provided by the phenyl substituent at the 3-position. This structural feature locks the oxazolidine ring in a single tautomeric form, confirmed by NMR data showing no signals indicative of open-chain intermediates .

Advanced Research Questions

Q. What coordination modes does this compound adopt with transition metals, and how do they influence catalytic activity?

ppo exhibits metal-dependent coordination behavior. With Ni(II) , it adopts a bidentate N,N-chelation mode (pyridyl and oxazolidine N atoms). In contrast, Pd(II) complexes show tridentate coordination, involving both N atoms and a possible agostic interaction with the oxazolidine CH2_2 groups. These differences impact catalytic performance: Ni(II)-ppo complexes demonstrate moderate activity in the conjugate addition of aliphatic amines to benzalacetone, while Pd(II) systems require further optimization .

Q. How does this compound compare to other N-heterocyclic ligands in stabilizing metal complexes?

Compared to pyrazolyl or piperazine-based ligands (e.g., 1,4-bis[2-(pyridin-2-yl)ethyl]piperazine), ppo provides a rigid, electron-rich framework that enhances metal-ligand bond stability. However, its saturated oxazolidine ring reduces π-backbonding capacity, limiting utility in low-valent metal systems. X-ray crystallography of Ni(II)-ppo confirms a distorted tetrahedral geometry, distinct from pentacoordinate Co(II) complexes with flexible ligands .

Q. What methodological approaches are recommended for analyzing the catalytic mechanisms of ppo-metal complexes?

Combine kinetic studies (e.g., variable-temperature NMR or UV-Vis monitoring) with DFT calculations to map reaction pathways. For example, in conjugate additions, track intermediates such as enamine or iminium species. Spectroscopic techniques (EPR for paramagnetic Ni(II)) and X-ray absorption spectroscopy (XAS) can elucidate metal oxidation states and coordination changes during catalysis .

Q. How can researchers address contradictions in reported catalytic efficiencies of ppo-metal complexes?

Discrepancies may arise from solvent effects, counterion influences, or subtle changes in ligand conformation. Systematic studies varying solvent polarity (e.g., acetonitrile vs. methanol) and counterions (Cl^- vs. PF6_6^-) are critical. Reproduce experiments under inert atmospheres to rule out oxidation side reactions. Cross-validate results using multiple characterization tools (e.g., cyclic voltammetry for redox activity) .

Methodological Considerations

  • Synthesis Optimization : Replace ethanol with refluxing toluene to accelerate reaction rates while maintaining yield. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .
  • Handling and Storage : Store ppo under nitrogen at 4°C to prevent hydrolysis. Use anhydrous solvents for metal coordination to avoid ligand decomposition .
  • Advanced Characterization : Employ high-resolution mass spectrometry (HRMS) to confirm metal-ligand stoichiometry. For crystallography, grow crystals via slow diffusion of diethyl ether into acetonitrile solutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.